3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Description

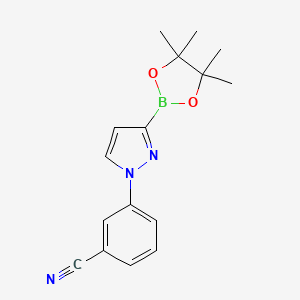

Chemical Structure: The compound features a pyrazole ring substituted at position 3 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at position 1 with a benzonitrile-substituted phenyl ring (C₁₆H₁₈BN₃O₂, MW = 295.14 g/mol) .

Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, enabling aryl-aryl bond formation in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)14-8-9-20(19-14)13-7-5-6-12(10-13)11-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCXEVGSHRIKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Benzonitrile Group: The benzonitrile group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.

Major Products

Oxidation: Products may include hydroxylated or carbonylated derivatives.

Reduction: Products may include primary amines.

Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry Applications

-

Inhibitors of Enzymes :

The compound has shown promise in the development of inhibitors targeting specific enzymes such as arginase and TrmD. For instance, derivatives of the compound have been synthesized to inhibit human arginase with reported IC50 values indicating effective inhibition . Additionally, the nitrile group enhances binding affinity to TrmD, making it a candidate for antibiotic development against mycobacterial infections . -

Anticancer Research :

The boron atom in the compound can enhance the pharmacokinetic properties of anticancer agents. Compounds similar to this have been utilized in targeting cancer cells by exploiting their unique metabolic pathways, particularly in cancers with MTAP deletions . The ability to modify the compound's structure allows for fine-tuning of its activity against various cancer types. -

Drug Delivery Systems :

The incorporation of boron into drug delivery systems has been explored due to its ability to form stable complexes with various biomolecules. This characteristic can improve the solubility and bioavailability of therapeutic agents when used in conjunction with this compound .

Material Science Applications

-

Organic Electronics :

The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its boron-containing structure can facilitate charge transport properties essential for efficient energy conversion . Research indicates that modifying the electronic characteristics of such compounds can lead to enhanced performance in organic light-emitting diodes (OLEDs). -

Sensors :

The unique chemical properties of this compound allow it to be used in sensor technology. Its ability to interact with specific analytes makes it a potential candidate for developing sensors that can detect environmental pollutants or biological markers in clinical diagnostics .

Case Study 1: Synthesis and Evaluation of Arginase Inhibitors

A recent study focused on synthesizing derivatives based on the structure of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile. The synthesized compounds were evaluated for their inhibitory activity against human arginases. Results indicated that certain modifications led to significantly improved inhibition profiles compared to parent compounds .

Case Study 2: Development of Antibiotics Targeting TrmD

Research into new antibiotic candidates has highlighted the role of the compound as a scaffold for developing inhibitors against TrmD in Mycobacterium abscessus. Structural modifications led to increased binding affinities and selectivity towards bacterial targets, showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile depends on its application:

In Organic Synthesis: The compound acts as a nucleophile or electrophile, participating in various coupling reactions.

In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

In Catalysis: The compound can coordinate with metal centers, facilitating the activation of substrates and promoting the desired chemical transformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (CAS: 1402166-71-5)

- Structural Difference : Pyrazole is attached at position 2 of the benzonitrile ring instead of position 3.

- Impact :

- Reactivity : Altered steric and electronic effects due to meta vs. para substitution may influence coupling efficiency. Nitrile’s electron-withdrawing effect at position 2 could reduce boronate activation .

- Spectroscopy : Distinct ¹H NMR shifts for aromatic protons (e.g., δ = 7.61–7.78 ppm for benzonitrile protons vs. δ = 7.75–7.78 ppm in the parent compound) .

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: N/A)

- Structural Difference : Lacks the benzonitrile group; boronate is directly attached to a phenyl ring.

- Impact: Solubility: Higher lipophilicity due to the absence of the polar nitrile group, enhancing solubility in non-polar solvents . Reactivity: Reduced electron-withdrawing effect may slow cross-coupling kinetics compared to the nitrile-containing analog .

Functional Group Variants

4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (CAS: 790272-34-3)

- Structural Difference : Fluorine substituent at position 4 and a methylene spacer between pyrazole and benzonitrile.

- Impact :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile (CAS: 1022092-33-6)

Boronate Ester Stability and Reactivity

- Moisture Sensitivity : All analogs share susceptibility to hydrolysis, requiring anhydrous storage (e.g., -20°C for CAS: 546142-08-9) .

- Coupling Efficiency: Benzonitrile Derivatives: Higher reactivity in Suzuki-Miyaura reactions due to nitrile’s electron-withdrawing effect, accelerating transmetallation . Non-Nitrile Analogs: Slower kinetics but broader solvent compatibility (e.g., toluene or THF) .

Key Data Table

Biological Activity

The compound 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 298.14 g/mol. The compound features a pyrazole ring and a dioxaborolane moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉BN₄O₂ |

| Molecular Weight | 298.14 g/mol |

| CAS Number | 302348-51-2 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Kinase Inhibition

Research indicates that compounds containing pyrazole and dioxaborolane structures may act as inhibitors of various kinases. Kinases play crucial roles in cell signaling pathways associated with cancer and other diseases. For example, similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR with varying degrees of selectivity and potency .

Anti-Cancer Activity

The pyrazole derivatives have been investigated for their anti-cancer properties. One study demonstrated that pyrazole-based compounds exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish kinase inhibition.

- Dioxaborolane Moiety : The presence of the dioxaborolane group is critical for maintaining biological activity due to its role in molecular interactions with target proteins.

Case Study 1: Inhibition of EGFR

A study focusing on the inhibition of EGFR showed that derivatives similar to our compound exhibited IC50 values in the low micromolar range against wild-type EGFR and its mutants. This suggests potential applicability in treating cancers with EGFR mutations .

Case Study 2: Selective Cytotoxicity

In vitro tests on various cancer cell lines revealed that the compound selectively induced cell death in breast cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of target kinases in cancer versus normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, boronic ester intermediates can be coupled with cyanobenzene derivatives under palladium catalysis . A detailed protocol involves reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 3-cyanophenyl triflate in the presence of CsF (5 equiv.) at 40°C for 20 hours, followed by column chromatography with pentane/Et₂O (30:1) for purification . Alternative routes include using malononitrile derivatives as precursors, as described in protocols yielding 33% isolated product after silica gel chromatography .

Q. How is the compound purified post-synthesis, and what analytical methods confirm its identity?

Purification is commonly achieved via column chromatography using silica gel and gradients of pentane/EtOAc (5:1 → 1:1) with 1% triethylamine to minimize decomposition . Analytical validation relies on ¹H/¹³C NMR to confirm aromatic proton environments and boronic ester peaks (e.g., δ ~1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) is critical for molecular ion verification, as demonstrated in studies resolving ambiguities in imidazolium salt derivatives .

Q. What precautions are necessary for handling this boronic ester in air- or moisture-sensitive reactions?

The compound’s boronic ester group is prone to hydrolysis. Reactions should be conducted under inert atmospheres (N₂/Ar), and solvents must be rigorously dried (e.g., over molecular sieves). Storage at 0–6°C in sealed containers under nitrogen is recommended to prevent decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound in biaryl synthesis?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl partners.

- Base choice : Cs₂CO₃ or K₃PO₄ for enhanced coupling efficiency with aryl chlorides/triflates.

- Solvent systems : THF/H₂O mixtures (4:1) at 80°C to balance solubility and reactivity . Monitoring reaction progress via TLC (Rf ~0.2 in pentane/EtOAc) and quenching with aqueous NH₄Cl minimizes side reactions .

Q. How do steric and electronic effects of the pyrazole-cyano substituent influence reactivity in cross-coupling?

The electron-withdrawing cyano group enhances oxidative addition to palladium but may reduce nucleophilicity. Steric hindrance from the tetramethyl dioxaborolane group necessitates longer reaction times (e.g., 20–24 hours) compared to less hindered analogs. Computational studies (DFT) or Hammett plots could quantify these effects, though no direct data exists for this specific compound .

Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?

Contradictions in ¹H NMR integration (e.g., overlapping aromatic peaks) are addressed via:

- Decoupling experiments to identify coupled protons.

- Variable-temperature NMR to resolve dynamic effects.

- X-ray crystallography for unambiguous structural confirmation, as applied to related dioxaborolane-aniline derivatives .

Q. How does the compound’s stability impact long-term storage and reaction reproducibility?

Degradation via hydrolysis generates boronic acid byproducts, detectable by ¹¹B NMR (δ ~30 ppm for boronic acids vs. ~28 ppm for esters). Stability studies recommend periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) and storing under inert gas .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic protocols (e.g., 27% vs. 62%)?

Yield disparities arise from:

- Purity of starting materials : Commercial boronic esters often contain stabilizers that inhibit coupling .

- Catalyst loading : Substoichiometric Pd (0.5–2 mol%) impacts conversion rates .

- Workup procedures : Aggressive extraction or chromatography can lead to product loss, as seen in morpholine derivative syntheses (27% yield) .

Q. How to address inconsistencies in HRMS or elemental analysis for boron-containing derivatives?

Boron’s natural isotopic distribution (¹⁰B: 19.9%, ¹¹B: 80.1%) complicates mass spectral interpretation. Use high-resolution instruments (Q-TOF) and average mass calculations, as validated for carbazole-boronate analogs . Elemental analysis may require combustion under O₂-rich conditions to avoid residual boron oxide formation.

Methodological Tables

Q. Table 1. Representative Synthetic Conditions

Q. Table 2. Analytical Benchmarks

| Technique | Key Data | Application |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 12H, pinacol CH₃), 7.6–7.7 (m, Ar-H) | Boronic ester confirmation |

| HRMS | m/z 366.0637 [M+H]⁺ (calc. 366.0631) | Structure validation |

| X-ray Crystallography | Crystallographic data (CCDC entry) | Absolute configuration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.